1,5-a-ピラゾロピリミジン-3,6-ジカルボン酸ジエチルエステル

概要

説明

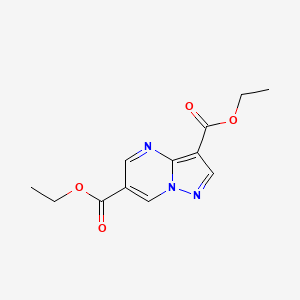

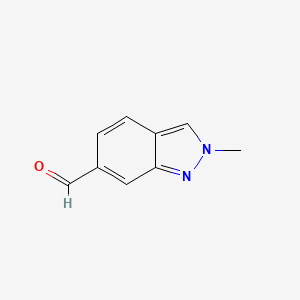

Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds. They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester is a specific derivative of this family.

Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . A reproducible and scalable method has been developed for the synthesis of a series of 3,6-substituted pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . A variety of novel disubstituted 2-(alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific derivative and its functional groups .科学的研究の応用

細胞内プロセスの研究のための蛍光分子

ピラゾロ[1,5-a]ピリミジン系蛍光団は、光学用途のための戦略的な化合物として特定されています . それらは、細胞内プロセスのダイナミクスを研究するための重要なツールです . それらのシンプルで環境に優しい合成方法論と調整可能な光物理的特性により、この用途に最適です .

ケモセンサー

これらの化合物を細胞内プロセスの研究に役立てるのと同じ特性により、それらはケモセンサーとしても価値があります . それらの光を吸収および放出する能力は、環境の変化を検出するために使用できます .

有機材料

ピラゾロ[1,5-a]ピリミジンは、材料科学において大きな注目を集めている重要な光物理的特性を持っています . それらは、有機発光デバイスの開発に使用できます .

抗腫瘍足場

ピラゾロ[1,5-a]ピリミジン誘導体は、医薬品化学において大きな影響を持つN-ヘテロ環化合物の巨大なファミリーです . それらは、抗腫瘍足場として使用されてきました 、癌の治療において可能性を示しています .

酵素阻害活性

これらの化合物は、酵素阻害活性において可能性を示しています . これは、ピラゾロ[1,5-a]ピリミジンコアを持つ薬物の新しい合理的かつ効率的な設計につながる可能性があります .

合成変換

さまざまな研究者は、この機能的足場の調製と後機能化のためのさまざまな合成経路を開発してきました . これらの変換は、構造的多様性を向上させ、新しい合成ルートとこれらの化合物の可能な用途との間の相乗効果を可能にします .

作用機序

Target of Action

Pyrazolopyrimidines, a class of compounds to which this compound belongs, have been associated with a variety of biological activities, including sedative and anxiolytic effects .

Biochemical Pathways

Pyrazolopyrimidines have been noted for their potential in a wide range of applications, including as fluorophores for studying the dynamics of intracellular processes .

Result of Action

Compounds in the pyrazolopyrimidine class have been associated with a variety of effects, including inducing sleep and reducing anxiety .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of certain enzymes, such as AMP phosphodiesterase and HMG-CoA reductase . These interactions are essential for regulating metabolic pathways and cellular processes. The compound’s ability to bind to specific enzyme active sites and inhibit their activity highlights its potential as a therapeutic agent in treating diseases related to these enzymes.

Cellular Effects

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of specific proteins involved in cellular functions .

Molecular Mechanism

The molecular mechanism of action of pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, inhibiting their catalytic activity and disrupting normal metabolic processes. This inhibition can lead to a cascade of effects, including altered cellular signaling and gene expression. The compound’s ability to modulate these molecular interactions underscores its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester have been studied over time to understand its stability, degradation, and long-term effects on cellular function The compound has shown stability under various conditions, making it suitable for extended studiesLong-term studies have indicated that the compound can have sustained effects on cellular processes, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses. At very high doses, the compound can exhibit toxic or adverse effects, indicating the importance of determining an optimal therapeutic dosage. These studies are crucial for understanding the compound’s safety and efficacy in potential clinical applications .

Metabolic Pathways

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. Understanding these metabolic pathways is critical for elucidating the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to interact with these transporters and binding proteins is essential for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it determines the sites of its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-3-18-11(16)8-5-13-10-9(12(17)19-4-2)6-14-15(10)7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCDINMGSABCMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=C(C=N2)C(=O)OCC)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)

![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)

![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)

![Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate](/img/structure/B1403402.png)

![(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid](/img/structure/B1403404.png)

![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1403405.png)